Z-VDVAD-FMK is a synthetic peptide compound that serves as a selective inhibitor of caspase-2, a key enzyme involved in the apoptotic pathway. This compound is part of a broader class known as peptidyl fluoromethyl ketones, which are designed to irreversibly inhibit cysteine proteases, particularly caspases. The specific structure of Z-VDVAD-FMK allows it to effectively block the activity of caspase-2, making it a valuable tool in apoptosis research and therapeutic applications.
Z-VDVAD-FMK is classified under synthetic peptide inhibitors and specifically targets caspase-2. It is derived from the parent compound Z-VAD-FMK, which inhibits multiple caspases. The development of Z-VDVAD-FMK was motivated by the need for more selective inhibitors that could differentiate between various caspase activities, thus providing more precise experimental outcomes in studies related to cell death and apoptosis .
The synthesis of Z-VDVAD-FMK typically involves solid-phase peptide synthesis (SPPS) techniques that allow for the incorporation of fluoromethyl ketone moieties into peptide sequences. A notable method includes the use of an improved strategy for synthesizing peptidyl-fluoromethyl ketones, which addresses challenges such as solubility issues and racemization during synthesis .
Key steps in the synthesis process include:
The molecular structure of Z-VDVAD-FMK can be described as follows:
The structural representation includes:
Z-VDVAD-FMK primarily undergoes reactions typical for electrophiles interacting with nucleophilic sites on target enzymes. The mechanism involves the formation of a covalent bond between the fluoromethyl ketone and the thiol group of cysteine residues in caspases, leading to irreversible inhibition .
Key reaction details include:
The mechanism by which Z-VDVAD-FMK exerts its effects involves:
Experimental data indicate that treatment with Z-VDVAD-FMK effectively reduces apoptosis in various cell types when assessed through assays such as flow cytometry .
Z-VDVAD-FMK exhibits several notable physical and chemical properties:
Relevant data includes:
Z-VDVAD-FMK has several significant applications in scientific research:
Caspase-2 functions as a critical initiator in the intrinsic apoptotic pathway, integrating diverse cellular stressors into a cohesive death signal. Key characteristics include:
Table 1: Caspase Classification and Functions
Group | Caspases | Primary Role | Activation Trigger |
---|---|---|---|
I | 1, 4, 5 | Inflammation | Inflammasomes |
II | 2, 8, 9, 10 | Apoptosis Initiation | Death receptors, PIDDosome |
III | 3, 6, 7 | Apoptosis Execution | Cleavage by initiator caspases |
The development of caspase inhibitors evolved alongside the characterization of caspase biology, with key milestones:
Table 2: Evolution of Key Caspase Inhibitors
Inhibitor | Target Specificity | Warhead | Key Limitations |
---|---|---|---|
z-VAD-fmk | Pan-caspase | FMK | Inhibits cathepsins, PNGase |
z-DEVD-fmk | Caspase-3 > -2, -7 | FMK | Off-target effects on caspase-8 |
z-VDVAD-fmk | Caspase-2 (primary) | FMK | Cross-reactivity with caspase-3/7 |
LJ3a | Caspase-2 selective | OPh | Synthetic complexity |
Z-VDVAD-FMK (benzyloxycarbonyl-Val-Asp(OMe)-Val-Ala-Asp(OMe)-fluoromethylketone) remains widely used in apoptosis research due to its cell permeability and irreversible binding:
Table 3: Key Research Findings Using Z-VDVAD-FMK
Study Model | Treatment | Key Outcome | Reference |
---|---|---|---|
Jurkat T-cells | 20 µM pre-treatment | Blocked etoposide-induced cytochrome c release | [7] |
Bovine brain endothelial cells | 50 µM | Reduced OxyHb-induced PARP cleavage by 70% | [7] |
HepG2 cells + SREBP2/S1P | 10 µM | Inhibited Casp2-mediated S1P cleavage | [10] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7